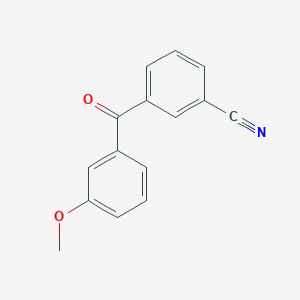

3-Cyano-3'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

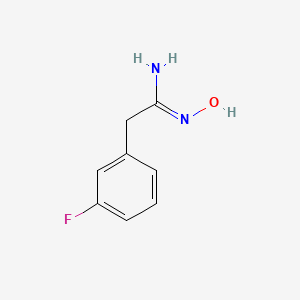

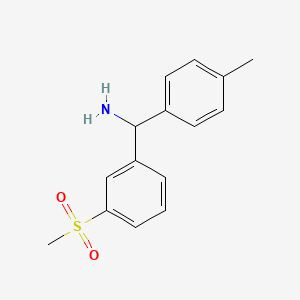

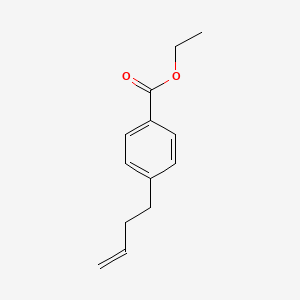

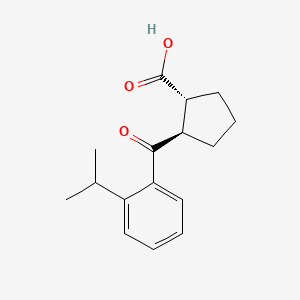

3-Cyano-3’-methoxybenzophenone is an organic compound with the molecular formula C15H11NO2. It is a light yellow solid and is used as an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives .

Molecular Structure Analysis

The molecular structure of 3-Cyano-3’-methoxybenzophenone is based on structures generated from information available in databases . The InChI Code is 1S/C15H11NO2/c1-18-14-7-3-6-13(9-14)15(17)12-5-2-4-11(8-12)10-16/h2-9H,1H3 .Physical And Chemical Properties Analysis

3-Cyano-3’-methoxybenzophenone is a light yellow solid . Its molecular weight is 237.26 g/mol .Scientific Research Applications

Photodegradation Protection

Research indicates that derivatives of benzophenone, such as 3-Cyano-3'-methoxybenzophenone, are used extensively as ultraviolet (UV) filters. These compounds provide protection against the photodegradation of various products, ranging from personal care items to industrial materials. Their efficacy in absorbing harmful UV radiation makes them valuable in preserving the integrity and longevity of products exposed to sunlight (Wnuk & Kajta, 2021).

Analytical Chemistry and Environmental Monitoring

3-Cyano-3'-methoxybenzophenone and its derivatives are crucial in analytical chemistry, particularly in the determination of UV filters in environmental samples. Techniques such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify these compounds in water samples, reflecting their prevalence and distribution in the environment. This is critical for understanding the ecological impact and potential human health implications of these widely used UV filters (Negreira et al., 2009).

Polymer Chemistry and Material Science

The cyano and methoxy groups in 3-Cyano-3'-methoxybenzophenone offer unique electronic properties that are beneficial in polymer chemistry and material science. For instance, when these groups are introduced into polymers, they can significantly alter the material's electronic properties, such as its band gap. This makes such materials suitable for a range of applications, including low band gap polymers with broad absorption bands, which are essential in photovoltaic cells and other electronic devices (Hergué et al., 2009).

Medicinal Chemistry and Drug Development

Compounds based on the structural motif of 3-Cyano-3'-methoxybenzophenone are explored for their medicinal properties. For instance, derivatives of this compound are synthesized and evaluated for their antiproliferative activity on cancer cell lines, offering new avenues in the development of anticancer drugs. Such research is crucial for expanding the arsenal of therapeutic agents against various forms of cancer (Romagnoli et al., 2020).

properties

IUPAC Name |

3-(3-methoxybenzoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-7-3-6-13(9-14)15(17)12-5-2-4-11(8-12)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANXXVJXZIIACM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641470 |

Source

|

| Record name | 3-(3-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750633-59-1 |

Source

|

| Record name | 3-(3-Methoxybenzoyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)